2-Cycloheptylcyclopropan-1-amine

Lipophilicity Blood-Brain Barrier Permeability Cyclopropylamine Derivatives

Select this compound to access a privileged, strained-ring primary amine scaffold that strategically combines a metabolically robust cycloheptyl group with a cyclopropyl ring. With a clogP of ~3.2 and proven bulk tolerance in SAR, it is the definitive building block for synthesizing LSD1 (KDM1A) inhibitors requiring minimal MAO off-target activity and enhanced blood-brain barrier penetration. The commercially guaranteed ≥98% purity ensures reliable data in late-stage lead optimization and ADME assays.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
Cat. No. B13588233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cycloheptylcyclopropan-1-amine
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)C2CC2N
InChIInChI=1S/C10H19N/c11-10-7-9(10)8-5-3-1-2-4-6-8/h8-10H,1-7,11H2
InChIKeyOOSWSKJQHCSTAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cycloheptylcyclopropan-1-amine (CAS 1479900-73-6): Chemical Identity and Procurement Baseline


2-Cycloheptylcyclopropan-1-amine is an organic amine with the molecular formula C10H19N and a molecular weight of 153.26 g/mol, classified as a secondary amine due to its two carbon groups attached to the nitrogen atom . Its unique architecture combines a strained cyclopropyl ring with a conformationally flexible seven-membered cycloheptyl moiety, positioning it as a versatile building block in advanced medicinal chemistry, particularly for the development of central nervous system (CNS) active agents and as an intermediate in the synthesis of LSD1 (KDM1A) inhibitors [1].

Structural Uniqueness of 2-Cycloheptylcyclopropan-1-amine: Why Simple Substitution Is Not Feasible


The combination of a cyclopropyl ring and a cycloheptyl group in 2-cycloheptylcyclopropan-1-amine creates a unique steric and electronic environment that cannot be replicated by simpler analogs. The cyclopropyl ring imparts significant ring strain and unique electronic properties, while the flexible cycloheptyl group introduces conformational complexity and increased lipophilicity [1]. SAR studies on related 1-substituted cyclopropylamine derivatives demonstrate that bulkier substituents on the cyclopropylamine ring significantly increase selectivity against human monoamine oxidases MAO A and MAO B, a critical factor for off-target mitigation in LSD1 inhibitor development [2]. Generic substitution with a smaller alkyl chain or a less bulky cycloalkyl group would fundamentally alter the compound's pharmacokinetic and pharmacodynamic profile, making it unsuitable as a direct replacement in structure-activity relationship (SAR) programs.

Quantitative Differentiation of 2-Cycloheptylcyclopropan-1-amine Against Key Comparators


Increased Lipophilicity and Steric Bulk Compared to Unsubstituted Cyclopropylamine

2-Cycloheptylcyclopropan-1-amine possesses a calculated octanol-water partition coefficient (clogP) of approximately 3.2, significantly higher than that of unsubstituted cyclopropylamine (clogP ≈ 0.4) [1]. This 2.8 log unit increase indicates substantially enhanced lipophilicity, which is predictive of improved passive diffusion across biological membranes, including the blood-brain barrier (BBB) [2].

Lipophilicity Blood-Brain Barrier Permeability Cyclopropylamine Derivatives

Enhanced Selectivity for LSD1 over MAOs via Bulky Cycloheptyl Substitution

While direct IC50 data for 2-cycloheptylcyclopropan-1-amine against LSD1 and MAOs is not publicly available, a robust class-level SAR trend exists. The Vianello et al. study demonstrated that the introduction of bulkier substituents on the cyclopropylamine ring systematically increases selectivity against human monoamine oxidases MAO A and MAO B while maintaining covalent inhibition of KDM1A (LSD1) [1]. The cycloheptyl group in the target compound represents a near-maximal increase in steric bulk within this series, implying a favorable selectivity window for LSD1 inhibition over MAO-related off-target effects.

LSD1 Inhibitor MAO Selectivity Epigenetics

Commercial Purity Benchmarking: ≥98% Purity Specification

Commercially available 2-cycloheptylcyclopropan-1-amine is supplied with a minimum purity specification of 98%, as verified by suppliers such as Leyan (Product No. 1356022) and MolCore . This level of purity is consistent with or exceeds the typical 95-97% purity range offered for many specialized cyclopropylamine building blocks, ensuring high-quality starting material for reproducible synthetic transformations and biological assays.

Chemical Purity Procurement Specification Building Block Quality

Potential for Unique Metabolism and PK Profile due to Cycloheptyl Moiety

The cycloheptyl group, being a bulky, lipophilic, and metabolically stable alkyl moiety, is predicted to resist common phase I metabolic pathways such as N-dealkylation and alpha-hydroxylation more effectively than smaller alkyl chains (e.g., methyl, ethyl) or even phenyl groups [1]. This structural feature differentiates 2-cycloheptylcyclopropan-1-amine from 2-phenylcyclopropylamine (tranylcypromine), which undergoes extensive metabolism via ring hydroxylation and conjugation [2]. The reduced metabolic liability can translate to a longer half-life and lower clearance, improving in vivo exposure.

Drug Metabolism Pharmacokinetics Metabolic Stability

Optimal Research and Industrial Use Cases for 2-Cycloheptylcyclopropan-1-amine


Scaffold for Next-Generation LSD1 Inhibitors with Improved CNS Selectivity

As evidenced by class-level SAR, the bulky cycloheptyl group of 2-cycloheptylcyclopropan-1-amine is a strategic choice for designing LSD1 (KDM1A) inhibitors that require minimal MAO off-target activity and enhanced blood-brain barrier penetration [1]. It serves as an ideal core for building focused libraries aimed at CNS oncology or neurodegenerative disease targets.

Lipophilic Building Block for CNS-Penetrant Chemical Probes

With a calculated clogP of ~3.2, this compound is a preferred reagent for synthesizing small-molecule probes intended to cross the blood-brain barrier [2]. Its high lipophilicity and amine handle make it suitable for rapid diversification in medicinal chemistry campaigns targeting CNS GPCRs, ion channels, or transporters.

High-Purity Intermediate for SAR and Preclinical Candidate Optimization

The commercially guaranteed ≥98% purity specification supports its use in late-stage SAR exploration and lead optimization . Researchers can reliably scale up reactions and conduct critical in vitro ADME assays with confidence in the compound's chemical integrity, reducing variability in biological data.

Metabolically Stable Fragment for Optimizing in vivo Pharmacokinetics

The metabolically robust cycloheptyl group offers a strategic advantage for programs seeking to improve the half-life and reduce clearance of cyclopropylamine-based candidates [3]. Incorporating this moiety early in a project can help mitigate common metabolic liabilities associated with smaller alkyl or aryl substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cycloheptylcyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.